molecular formula C36H66Sn2 B1609183 Hexa(cyclohexyl)ditin CAS No. 3047-10-7

Hexa(cyclohexyl)ditin

Cat. No.: B1609183
CAS No.: 3047-10-7
M. Wt: 736.3 g/mol
InChI Key: DMDFHADZOZZWTC-UHFFFAOYSA-N
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Description

Hexa(cyclohexyl)ditin is an organotin compound with the molecular formula C36H66Sn2. It is a white crystalline solid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound has been studied for its potential biological activity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa(cyclohexyl)ditin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction is as follows:

2C6H11MgBr+SnCl4(C6H11)2SnCl2+2MgBrCl2 \text{C}_6\text{H}_{11}\text{MgBr} + \text{SnCl}_4 \rightarrow (\text{C}_6\text{H}_{11})_2\text{SnCl}_2 + 2 \text{MgBrCl} 2C6​H11​MgBr+SnCl4​→(C6​H11​)2​SnCl2​+2MgBrCl

The resulting dichloride can then be further reacted with additional cyclohexylmagnesium bromide to form this compound:

(C6H11)2SnCl2+4C6H11MgBr(C6H11)6Sn2+4MgBrCl(\text{C}_6\text{H}_{11})_2\text{SnCl}_2 + 4 \text{C}_6\text{H}_{11}\text{MgBr} \rightarrow (\text{C}_6\text{H}_{11})_6\text{Sn}_2 + 4 \text{MgBrCl} (C6​H11​)2​SnCl2​+4C6​H11​MgBr→(C6​H11​)6​Sn2​+4MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Hexa(cyclohexyl)ditin undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: It can undergo substitution reactions where the cyclohexyl groups are replaced by other organic groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and Grignard reagents.

Major Products Formed:

Scientific Research Applications

Hexa(cyclohexyl)ditin has a wide range of applications in scientific research, including:

Mechanism of Action

Hexa(cyclohexyl)ditin can be compared with other similar organotin compounds, such as:

    Hexabutylditin: Similar in structure but with butyl groups instead of cyclohexyl groups. It is used in similar applications but has different reactivity and properties.

    Hexamethylditin: Contains methyl groups instead of cyclohexyl groups. It is used in microwave-assisted Stille cross-coupling reactions and has different physical and chemical properties.

Uniqueness: this compound is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties influence its reactivity and applications, making it distinct from other organotin compounds .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/6C6H11.2Sn/c6*1-2-4-6-5-3-1;;/h6*1H,2-6H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDFHADZOZZWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3047-10-7
Record name NSC227371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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